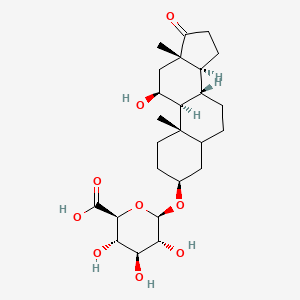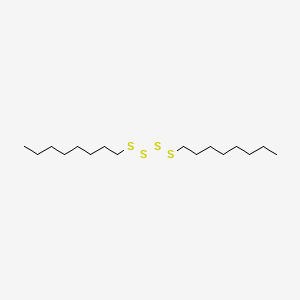![molecular formula C10H13ClN2O3S B13733217 n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide CAS No. 33021-74-8](/img/structure/B13733217.png)
n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a chloroethyl group, a carbamoyl group, and a methylbenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chloroethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methylbenzenesulfonyl chloride+2-Chloroethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and acids.
Aplicaciones Científicas De Investigación
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)carbamoyl chloride: This compound shares the chloroethyl and carbamoyl groups but differs in its overall structure and applications.
N-[(2-Chloroethyl)carbamoyl]-L-phenylalanine: Similar in having the chloroethyl and carbamoyl groups, but with a phenylalanine moiety instead of the methylbenzenesulfonamide group.
Uniqueness
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a subject of ongoing research, particularly in the fields of chemistry, biology, and medicine.
Propiedades
Número CAS |
33021-74-8 |
|---|---|
Fórmula molecular |
C10H13ClN2O3S |
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C10H13ClN2O3S/c1-8-2-4-9(5-3-8)17(15,16)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Clave InChI |
UNTSROPEGZLPAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


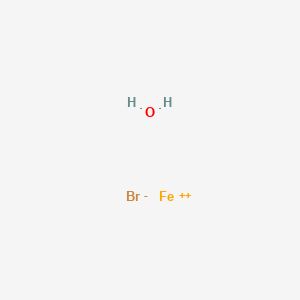
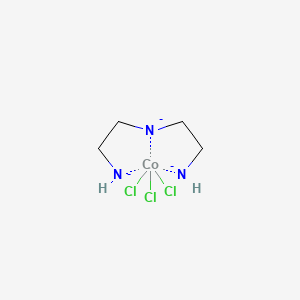





![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
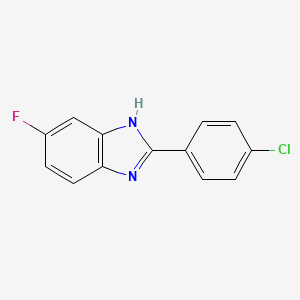
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)

